N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Catalog No.
S11800685
CAS No.
799259-26-0
M.F
C16H15FN2O3S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-...

CAS Number

799259-26-0

Product Name

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

IUPAC Name

N-(4-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H15FN2O3S/c1-23(21,22)19-9-8-11-10-12(2-7-15(11)19)16(20)18-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

OPYPOUMHNODQQC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a methylsulfonyl moiety, and an indole derivative. The compound's molecular formula is C15H16FNO3S, and it has a molecular weight of approximately 305.36 g/mol. This compound is notable for its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Typical of amides and sulfonamides. Some key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
  • Reduction: The compound may be reduced to form amines or other derivatives, depending on the reducing agent used.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize analogs for further study.

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has shown promising biological activities in preliminary studies. It exhibits:

  • Antitumor Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties: The presence of the methylsulfonyl group is associated with anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves several steps:

  • Formation of Indole Derivative: Starting from appropriate precursors, an indole framework is constructed through cyclization reactions.
  • Introduction of Methylsulfonyl Group: This can be achieved by reacting an indole derivative with a methylsulfonyl chloride in the presence of a base.
  • Fluorination: The introduction of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Carboxamide Formation: Finally, the carboxamide functionality is introduced through reaction with an appropriate carboxylic acid derivative.

These methods provide a pathway for synthesizing this compound and its analogs for research purposes.

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new medications targeting cancer and inflammatory diseases.
  • Research Tool: As a chemical probe, it can be used in biological studies to understand disease mechanisms or drug interactions.
  • Chemical Synthesis: This compound can serve as an intermediate in synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide focus on its binding affinity to various biological targets. In silico docking studies have suggested that this compound may interact with specific enzymes or receptors involved in disease pathways. These interactions could provide insights into its mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide. Here are some notable examples:

Compound NameStructureKey Features
N-(3-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamideC15H16FNO3SSimilar sulfonamide structure but with a different fluorophenyl substitution
N-(4-chlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamideC15H16ClNO3SChlorine instead of fluorine; potential differences in biological activity
N-(4-bromophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamideC15H16BrNO3SBromine substitution; could exhibit unique reactivity patterns

These compounds are significant as they allow researchers to explore structure-activity relationships and optimize pharmacological properties.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

334.07874168 g/mol

Monoisotopic Mass

334.07874168 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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